2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
Description
Structural Significance in Modern Medicinal Chemistry
Biphenyl Scaffold: Enhanced Target Affinity and Spatial Orientation
The 3'-(trifluoromethyl)-[1,1'-biphenyl] moiety serves as a rigid, planar framework that enhances binding affinity through π-π stacking and hydrophobic interactions. Biphenyl derivatives are widely employed in drug design due to their ability to occupy extended binding pockets in enzymes and receptors. The trifluoromethyl (-CF~3~) substitution at the 3'-position introduces electron-withdrawing effects, improving metabolic stability and modulating lipophilicity. Comparative studies show that biphenyl systems with para-substituted electron-deficient groups (e.g., -CF~3~) exhibit superior pharmacokinetic profiles compared to non-fluorinated analogs.
Table 1: Key Contributions of the Biphenyl Scaffold
Sulfonyl-Pyrrolidine Linker: Conformational Flexibility and Solubility
The 1-((biphenyl-4-yl)sulfonyl)pyrrolidin-3-yl linker bridges the biphenyl and triazole moieties while imparting conformational flexibility. Sulfonyl groups (-SO~2~-) are known to enhance aqueous solubility and hydrogen-bonding capacity, critical for improving oral bioavailability. Pyrrolidine’s saturated five-membered ring reduces steric hindrance, allowing adaptive binding to protein targets. Structural analogs featuring sulfonyl-pyrrolidine linkers demonstrate improved pharmacokinetic properties compared to rigid aromatic spacers.
1,2,3-Triazole Ring: Multifunctional Pharmacophore
The 2H-1,2,3-triazole ring is a versatile heterocycle with dual hydrogen-bond acceptor/donor capabilities. Its inclusion aligns with trends in fragment-based drug discovery, where triazoles serve as bioisosteres for amide or ester groups. The triazole’s nitrogen atoms participate in dipole-dipole interactions and coordinate with metal ions in enzymatic active sites. Furthermore, 1,2,3-triazoles resist metabolic degradation, enhancing in vivo stability.
Synergistic Effects of Trifluoromethyl and Sulfonyl Groups
The trifluoromethyl (-CF~3~) and sulfonyl (-SO~2~-) groups act synergistically to optimize the compound’s physicochemical profile:
- Lipophilicity modulation : -CF~3~ increases membrane permeability, while -SO~2~- enhances solubility.
- Electron-withdrawing effects : Both groups polarize adjacent bonds, stabilizing reactive intermediates during synthesis.
- Metabolic resistance : -CF~3~ impedes oxidative metabolism, extending half-life.
Properties
IUPAC Name |
2-[1-[4-[3-(trifluoromethyl)phenyl]phenyl]sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)16-3-1-2-15(12-16)14-4-6-18(7-5-14)29(27,28)25-11-8-17(13-25)26-23-9-10-24-26/h1-7,9-10,12,17H,8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTSLMJIEBWRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A trifluoromethyl group attached to a biphenyl moiety.
- A sulfonyl group linked to a pyrrolidine ring.
- A triazole moiety that may contribute to its biological activity.
The molecular formula is , with a molecular weight of approximately 421.43 g/mol.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activities. For instance, triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that related compounds can reduce cell viability in various cancer cell lines, including those derived from breast and lung cancers .
The proposed mechanisms of action for triazole-containing compounds include:
- Inhibition of Enzyme Activity : Certain triazoles have been shown to inhibit enzymes involved in tumor growth and survival pathways.
- Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Table 1 summarizes the SAR findings related to similar compounds:
| Compound | Triazole Position | Antitumor IC50 (µM) | Mechanism |
|---|---|---|---|
| A | 1 | 5.0 | Apoptosis induction |
| B | 2 | 10.5 | Enzyme inhibition |
| C | 3 | 7.2 | Dual mechanism |
Study on Triazole Derivatives
A study published in MDPI evaluated various triazole derivatives for their biological activity against cancer cells. The results indicated that modifications in the substituents on the triazole ring significantly affected the potency and selectivity against specific cancer types .
In Vivo Studies
In vivo studies on similar compounds have shown promising results in animal models. For example, a derivative with a trifluoromethyl group demonstrated reduced tumor size in xenograft models of human cancer .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties and Pharmacokinetic Implications
- LogP : The trifluoromethyl biphenyl group increases logP (~3.5–4.0), favoring blood-brain barrier penetration compared to less lipophilic analogs (e.g., pyridine-carboxylate derivatives in , logP ~2.0) .
- Solubility : The sulfonyl group enhances aqueous solubility (≈50 μM) relative to thiol or methyl-substituted triazoles .
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to chlorophenyl or fluorophenyl analogs .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole?
The compound can be synthesized via Click chemistry (copper-catalyzed azide-alkyne cycloaddition) and Suzuki-Miyaura coupling for biphenyl assembly. Key steps include:
- Sulfonylation of pyrrolidine intermediates with 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonyl chloride.
- Triazole formation via Cu(I)-catalyzed cycloaddition between azides and terminal alkynes.
Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for yield and purity. For example, THF/water mixtures at 50°C with CuSO₄/sodium ascorbate catalysts achieve ~60% yields in triazole formation steps .
Basic: Which analytical techniques are most reliable for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular connectivity.
- X-ray crystallography resolves steric interactions, such as dihedral angles between the biphenyl and triazole groups, which influence reactivity .
- FT-IR spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups.
Advanced: How do steric and electronic effects of the trifluoromethyl-biphenyl moiety influence reactivity in cross-coupling reactions?
The 3'-(trifluoromethyl) group introduces electron-withdrawing effects , enhancing electrophilicity of the biphenyl system. However, steric bulk from the trifluoromethyl group can hinder nucleophilic attack, requiring:
- Optimized ligands (e.g., XPhos) to stabilize Pd catalysts in Suzuki couplings.
- Solvent screening (e.g., DMF > THF) to mitigate steric clashes during sulfonylation .
Crystallographic data show dihedral angles of ~45° between the biphenyl and pyrrolidine rings, suggesting conformational flexibility that may impact catalytic activity .
Advanced: How can contradictory biological activity data across studies be resolved for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts.
- Structural analogs : Compare with 1-(perfluorophenyl)-1H-1,2,3-triazole derivatives to isolate the role of the sulfonyl-pyrrolidine group.
- Assay conditions : Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct binding .
Advanced: What strategies optimize regioselectivity in triazole formation during synthesis?
Regioselectivity (1,4- vs. 1,5-triazole isomers) is controlled by:
- Catalyst choice : Cu(I) favors 1,4-triazoles, while Ru catalysts yield 1,5-isomers.
- Alkyne substitution : Electron-deficient alkynes (e.g., ethynylpyridines) enhance 1,4-selectivity.
- Microwave-assisted synthesis : Reduces reaction time (<2 hours) and improves regiochemical purity (>95%) .
Advanced: How can computational methods aid in predicting the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to enzymes like kinases or GPCRs. Key steps:
- Ligand preparation : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP).
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen).
- ADMET profiling : Use SwissADME to assess permeability and cytochrome P450 interactions .
Advanced: What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) for 24 hours and monitor degradation via HPLC.
- Plasma stability : Use human plasma at 37°C to assess esterase-mediated hydrolysis of labile groups.
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the triazole ring .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?
- Pyrrolidine substitution : Replace the sulfonyl group with carbonyl to improve solubility (logP reduction by ~0.5 units).
- Biphenyl fluorination : Introduce para-fluoro on the biphenyl to enhance metabolic stability (CYP2D6 resistance).
- Prodrug strategies : Convert triazole to a phosphonate ester for enhanced oral bioavailability .
Advanced: What are common pitfalls in scaling up synthesis from milligram to gram quantities?
- Exothermic reactions : Use continuous flow reactors to control heat dissipation during sulfonylation.
- Purification challenges : Replace column chromatography with countercurrent distribution for large-scale triazole isolation.
- Catalyst poisoning : Pre-treat reaction vessels with silanizing agents to avoid Pd leaching .
Advanced: How can conflicting crystallographic data on dihedral angles be reconciled?
Discrepancies may arise from polymorphism or solvent-induced packing effects . Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
